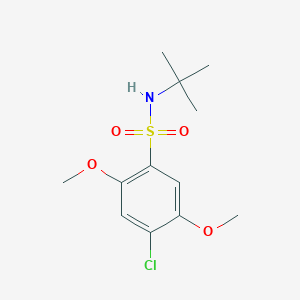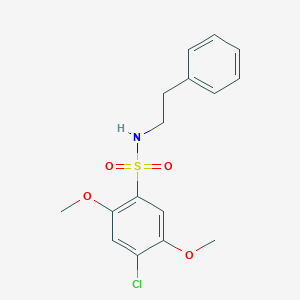![molecular formula C11H12N2OS3 B273555 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol, also known as DODT, is a heterocyclic compound that has been extensively studied in the field of materials chemistry. DODT has unique properties, such as its ability to self-assemble into well-ordered monolayers, which make it a promising candidate for a variety of scientific research applications.
Wirkmechanismus
The mechanism of action of 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol is not well understood, but it is believed to be related to its unique structure and ability to self-assemble into well-ordered monolayers. This compound has been shown to have a high degree of stability and to form strong intermolecular interactions with other molecules.
Biochemical and Physiological Effects:
There is currently no research on the biochemical or physiological effects of this compound. However, it is important to note that this compound is not intended for human consumption and should only be used in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol in lab experiments is its ability to self-assemble into well-ordered monolayers, which makes it a promising candidate for the development of molecular electronic devices and other materials science applications. However, one limitation of using this compound is its relatively high cost compared to other organic compounds.
Zukünftige Richtungen
There are many potential future directions for research on 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol, including the development of new synthesis methods, the study of its unique properties and applications in materials science, and the investigation of its potential use in other fields such as medicine and environmental science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Synthesemethoden
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol can be synthesized using a variety of methods, including the reaction of 1,2-diaminoethane with 1,2-benzenedithiol in the presence of a catalyst such as copper(II) chloride. Other methods include the reaction of 1,2-diaminoethane with 1,2-dithiolane-4,5-diol or the reaction of 1,2-diaminoethane with 1,2-benzenedithiol in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol has been extensively studied for its potential applications in materials science, such as in the development of molecular electronic devices, sensors, and catalysts. This compound has also been used as a building block for the synthesis of other organic compounds with unique properties.
Eigenschaften
Molekularformel |
C11H12N2OS3 |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol |
InChI |
InChI=1S/C11H12N2OS3/c1-11(2)3-5-6(4-14-11)17-9-7(5)8(15)12-10(16)13-9/h3-4H2,1-2H3,(H2,12,13,15,16) |
InChI-Schlüssel |
KGTUOCNOFHHETF-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)S)S)C |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=S)NC(=S)N3)C |
Kanonische SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)S)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)




![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)
